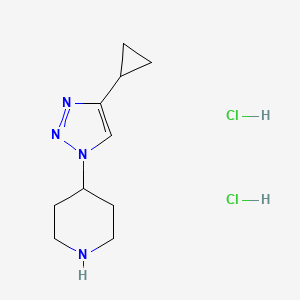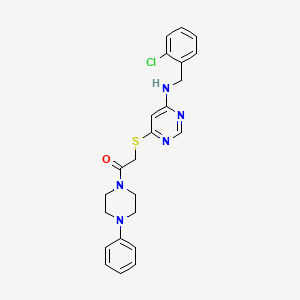
3-(Aminomethyl)-N-isopropylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-N-isopropylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the third position of the pyridine ring and an isopropyl group attached to the nitrogen atom at the second position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
Target of Action
The primary target of 3-(aminomethyl)-N-propan-2-ylpyridin-2-amine is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid leucine to its corresponding tRNA molecule .
Mode of Action
The compound interacts with its target, the Mtb LeuRS, inhibiting its function . This inhibition disrupts the protein synthesis process, which is vital for the survival and replication of the bacteria . The compound shows potent inhibition of Mtb LeuRS and in vitro antitubercular activity .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, the compound disrupts the attachment of leucine to its corresponding tRNA, a critical step in protein synthesis . This disruption can lead to downstream effects such as impaired bacterial growth and replication .
Pharmacokinetics
Similar compounds, such as aminoglycosides, are known to have excellent water solubility and predictable pharmacokinetics due to their physicochemical properties . They exhibit concentration-dependent bactericidal activity .
Result of Action
The primary result of the compound’s action is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to its antitubercular activity . This disruption in protein synthesis can lead to impaired bacterial growth and replication, contributing to the compound’s antimicrobial effect .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N-isopropylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with isopropylamine to form N-isopropylpyridin-2-amine. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group at the third position of the pyridine ring. The reaction conditions typically involve heating the mixture under reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-N-isopropylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-N-isopropylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid:
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A stable free radical used in various chemical applications.
Uniqueness
3-(Aminomethyl)-N-isopropylpyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the aminomethyl and isopropyl groups on the pyridine ring allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
3-(aminomethyl)-N-propan-2-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYGVDXBAWVPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(3-Fluoropropoxy)phenyl]acetonitrile](/img/structure/B2831429.png)
![2-(chloromethyl)-3-(2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831431.png)





![7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)
![4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2831443.png)

![N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride](/img/structure/B2831446.png)

![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2831448.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2831449.png)
